
(5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)-1H-indazol-6-yl)-2H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)-1H-indazol-6-yl)-2H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that features multiple functional groups, including trimethylsilyl, ethoxy, imidazol, indazol, triazol, and methanol groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each introducing different functional groups. Typical synthetic routes may include:
Formation of the imidazol and indazol rings: These heterocyclic structures can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of trimethylsilyl groups: Trimethylsilyl groups are often introduced using reagents like trimethylsilyl chloride in the presence of a base.
Formation of the triazol ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Attachment of ethoxy and methanol groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazol ring can be reduced under specific conditions.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like halides or other nucleophiles in the presence of a base can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution of the trimethylsilyl groups could yield a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heterocyclic rings often enhances biological activity.
Medicine
In medicine, the compound could be investigated as a potential drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical reactions. Its multiple functional groups can provide unique properties that are valuable in industrial applications.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for specific interactions with these targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)-1H-indazol-6-yl)-2H-1,2,3-triazol-4-yl)ethanol
- (5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)-1H-indazol-6-yl)-2H-1,2,3-triazol-4-yl)propane
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure can provide distinct chemical and biological properties compared to similar compounds, making it valuable for various applications.
特性
分子式 |
C25H39N7O3Si2 |
|---|---|
分子量 |
541.8 g/mol |
IUPAC名 |
[5-[1-(2-trimethylsilylethoxymethyl)-3-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]indazol-6-yl]-2H-triazol-4-yl]methanol |
InChI |
InChI=1S/C25H39N7O3Si2/c1-36(2,3)13-11-34-17-31-10-9-26-25(31)24-20-8-7-19(23-21(16-33)27-30-28-23)15-22(20)32(29-24)18-35-12-14-37(4,5)6/h7-10,15,33H,11-14,16-18H2,1-6H3,(H,27,28,30) |
InChIキー |
ZIWIEFYGZHRAHV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=NN(C3=C2C=CC(=C3)C4=NNN=C4CO)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


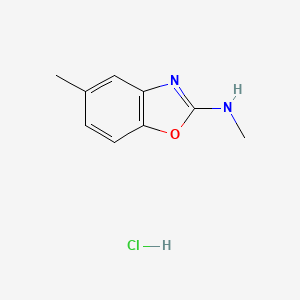

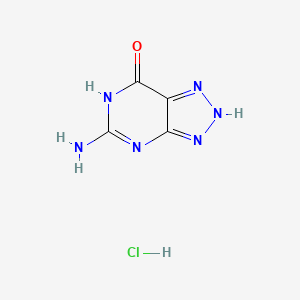
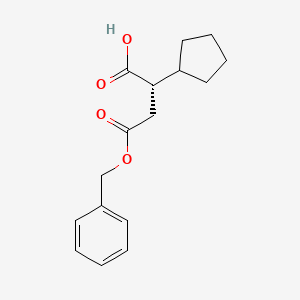
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
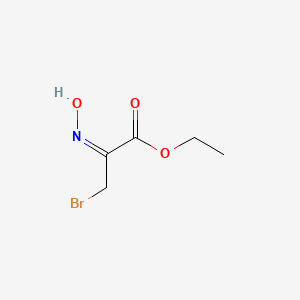
![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)
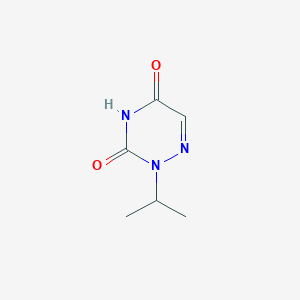
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)

![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)
